REACTION_CXSMILES
|
O.O.O.O.O.O.O.O.[OH-].[Ba+2:10].[OH-].[B:12]([OH:15])([OH:14])[OH:13]>>[B:12]([O-:15])([O-:14])[O-:13].[Ba+2:10].[B:12]([O-:15])([O-:14])[O-:13].[Ba+2:10].[Ba+2:10].[Ba:10].[B:12] |f:0.1.2.3.4.5.6.7.8.9.10,12.13.14.15.16|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(O)(O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
B([O-])([O-])[O-].[Ba+2].B([O-])([O-])[O-].[Ba+2].[Ba+2]
|
Name
|
|
Type
|
product
|
Smiles
|
[Ba]
|
Name
|
|
Type
|
product
|
Smiles
|
[B]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O.O.O.O.O.O.O.O.[OH-].[Ba+2:10].[OH-].[B:12]([OH:15])([OH:14])[OH:13]>>[B:12]([O-:15])([O-:14])[O-:13].[Ba+2:10].[B:12]([O-:15])([O-:14])[O-:13].[Ba+2:10].[Ba+2:10].[Ba:10].[B:12] |f:0.1.2.3.4.5.6.7.8.9.10,12.13.14.15.16|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(O)(O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
B([O-])([O-])[O-].[Ba+2].B([O-])([O-])[O-].[Ba+2].[Ba+2]
|
Name
|
|
Type
|
product
|
Smiles
|
[Ba]
|
Name
|
|
Type
|
product
|
Smiles
|
[B]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O.O.O.O.O.O.O.O.[OH-].[Ba+2:10].[OH-].[B:12]([OH:15])([OH:14])[OH:13]>>[B:12]([O-:15])([O-:14])[O-:13].[Ba+2:10].[B:12]([O-:15])([O-:14])[O-:13].[Ba+2:10].[Ba+2:10].[Ba:10].[B:12] |f:0.1.2.3.4.5.6.7.8.9.10,12.13.14.15.16|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(O)(O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
B([O-])([O-])[O-].[Ba+2].B([O-])([O-])[O-].[Ba+2].[Ba+2]
|
Name
|
|
Type
|
product
|
Smiles
|
[Ba]
|
Name
|
|
Type
|
product
|
Smiles
|
[B]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O.O.O.O.O.O.O.O.[OH-].[Ba+2:10].[OH-].[B:12]([OH:15])([OH:14])[OH:13]>>[B:12]([O-:15])([O-:14])[O-:13].[Ba+2:10].[B:12]([O-:15])([O-:14])[O-:13].[Ba+2:10].[Ba+2:10].[Ba:10].[B:12] |f:0.1.2.3.4.5.6.7.8.9.10,12.13.14.15.16|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(O)(O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
B([O-])([O-])[O-].[Ba+2].B([O-])([O-])[O-].[Ba+2].[Ba+2]
|
Name
|
|
Type
|
product
|
Smiles
|
[Ba]
|
Name
|
|
Type
|
product
|
Smiles
|
[B]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O.O.O.O.O.O.O.O.[OH-].[Ba+2:10].[OH-].[B:12]([OH:15])([OH:14])[OH:13]>>[B:12]([O-:15])([O-:14])[O-:13].[Ba+2:10].[B:12]([O-:15])([O-:14])[O-:13].[Ba+2:10].[Ba+2:10].[Ba:10].[B:12] |f:0.1.2.3.4.5.6.7.8.9.10,12.13.14.15.16|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(O)(O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
B([O-])([O-])[O-].[Ba+2].B([O-])([O-])[O-].[Ba+2].[Ba+2]
|
Name
|
|
Type
|
product
|
Smiles
|
[Ba]
|
Name
|
|
Type
|
product
|
Smiles
|
[B]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |